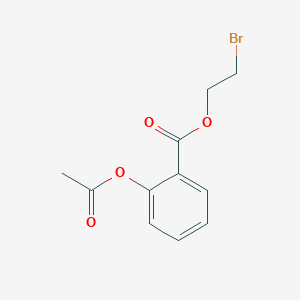![molecular formula C12H20Si B14423871 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 85914-90-5](/img/structure/B14423871.png)
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene is a silicon-containing organic compound. It is a derivative of silacyclopentadiene, characterized by the presence of a spiro structure where a silicon atom is incorporated into the ring system.
Vorbereitungsmethoden
The synthesis of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be achieved through several routes. One common method involves the vacuum pyrolysis of its precursor compounds. For instance, the vacuum pyrolysis of 5-silaspiro[4.4]nona-2,7-diene and its 2,3,7,8-tetramethyl derivative has been reported . Another method involves the use of diethoxy-, dipropoxy-, and dibutoxydichlorosilane, which yields the desired product in high yields . These methods typically require controlled conditions such as high temperatures and specific reaction times to ensure the successful formation of the compound.
Analyse Chemischer Reaktionen
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be converted into different silacyclopentadiene derivatives through photochemical interconversion and vacuum pyrolysis . Common reagents used in these reactions include UV irradiation and specific catalysts that facilitate the transformation of the compound into its desired products. The major products formed from these reactions include various silacyclopentadiene derivatives, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable compound for studying the properties and reactivity of silicon in organic molecules . In materials science, it is explored for its potential use in the development of new materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene involves its ability to undergo various chemical transformations. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to participate in different types of chemical reactions. The molecular targets and pathways involved in these reactions include the formation of silacyclopentadiene derivatives through photochemical and thermal processes . The unique spiro structure of the compound also contributes to its reactivity and the formation of specific products.
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar compounds such as 5-silaspiro[4.4]nona-2,7-diene and its dimethyl derivatives. These compounds share similar structural features but differ in their substitution patterns and reactivity . The presence of tetramethyl groups in this compound makes it unique and influences its chemical behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
85914-90-5 |
|---|---|
Molekularformel |
C12H20Si |
Molekulargewicht |
192.37 g/mol |
IUPAC-Name |
2,3,7,8-tetramethyl-5-silaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Si/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
InChI-Schlüssel |
QYODCCHISKIBDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Si]2(C1)CC(=C(C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)



![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)

![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)

![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
